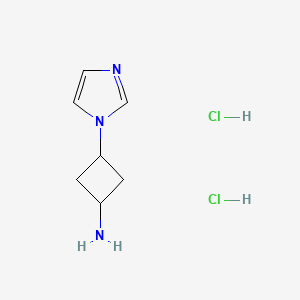
2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring, on the other hand, is planar and aromatic .科学的研究の応用
Organometallic Chemistry and Catalysis
Research in organometallic chemistry has explored the synthesis and characterization of low-valent metal complexes stabilized by aminopyridinato ligands. For example, a study on chromium methyl complexes synthesized through both reductive alkylation and oxidative addition processes highlighted the flexibility of aminopyridinato ligands in facilitating metal-ligand interactions and the potential for such complexes in catalysis (Noor, Schwarz, & Kempe, 2015). Similarly, trialkyltantalum complexes stabilized by aminopyridinato ligands were synthesized, demonstrating potential applications in polymerization and catalysis due to their stability and unique electronic structures (Noor, Kretschmer, & Kempe, 2006).
Structural Chemistry
In structural chemistry, the characterization of polymorphs and derived structures from aminopyridine-based compounds offers insights into intermolecular interactions, hydrogen bonding patterns, and crystal packing. For instance, the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles provided a detailed look at their hydrogen bonding and molecular packing, which could inform the design of materials with specific properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Materials Science
In materials science, the intercalation behavior of aromatic heterocyclic amines into α-titanium hydrogen phosphate was studied, revealing the potential of such compounds in modifying the interlayer spacing of inorganic matrices for applications in catalysis, separation, and sensor technologies (Nunes & Airoldi, 1999).
Advanced Synthesis Techniques
Research has also focused on developing advanced synthesis techniques involving aminopyridine derivatives. For example, palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation demonstrated the versatility of aminopyridinato complexes in facilitating complex transformations, which could be applied in pharmaceutical synthesis and the modification of biologically active compounds (Hernando et al., 2016).
将来の方向性
The future of “2-Methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine” and similar compounds lies in their potential use in drug discovery. Pyrrolidine and pyridine derivatives are valuable scaffolds in medicinal chemistry, and new synthetic strategies and applications are continually being developed .
特性
IUPAC Name |
2-methyl-1-(3-methylpyridin-2-yl)-N-prop-2-ynylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-5-8-14-12(10(2)3)13-11(4)7-6-9-15-13/h1,6-7,9-10,12,14H,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRBLHXUNLBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C)C)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)

![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

